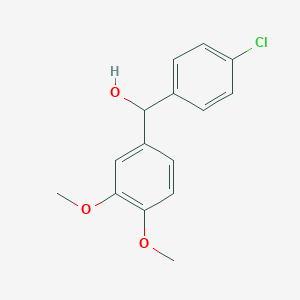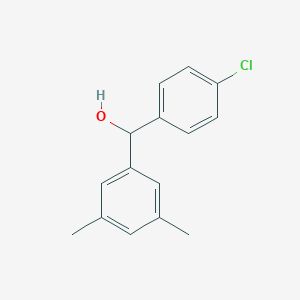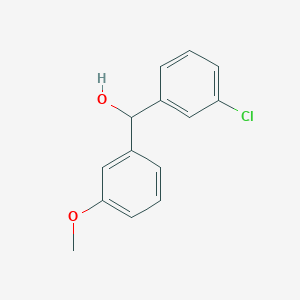
Cyclooct-4-enol
概要
説明
Cyclooct-4-enol is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a distinct odor. This compound is notable for its strained ring structure, which imparts unique chemical reactivity. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
作用機序
Target of Action
Cyclooct-4-enol primarily targets protein farnesyltransferase (PFTase) . PFTase is an enzyme that plays a crucial role in protein prenylation, a post-translational modification that is essential for the proper functioning of many proteins.
Mode of Action
This compound interacts with its targets through a process known as strain-promoted copper-free click chemistry cycloaddition reactions with 1,2,4,5-tetrazines . This interaction results in a stable covalent linkage without the need for a catalyst .
Biochemical Pathways
The interaction of this compound with its targets affects the protein prenylation pathway This pathway is crucial for the proper localization and function of many proteins
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that this compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in protein prenylation . By interacting with PFTase, this compound can influence the function of prenylated proteins, potentially affecting a wide range of cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a volatile liquid that can enter the human body through inhalation and skin contact . Therefore, appropriate protective measures, such as wearing protective eyewear, gloves, and suitable respiratory equipment, should be taken when handling this compound .
生化学分析
Biochemical Properties
Cyclooct-4-enol is a hydroxyl-modified cyclooctene derivative . It is known to react with tetrazine-functionalized compounds or biomolecules without the need for a catalyst, resulting in a stable covalent linkage . This property makes this compound useful in strain-promoted copper-free click chemistry cycloaddition reactions with 1,2,4,5-tetrazines .
Cellular Effects
The cellular effects of this compound are primarily related to its role in bioconjugation, enabling the precise labeling and manipulation of biomolecules . It has been used in targeted cancer therapy through a “click-to-release” approach, where it acts as a key component to selectively deliver therapeutic agents to cancer cells, thereby enhancing treatment efficacy while minimizing off-target effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tetrazines in an inverse electron-demand Diels–Alder reaction . This reaction is the fastest biologically compatible ligation technology reported and has had many applications in biological labeling and imaging .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits high stability towards racemization with an energy barrier of 35.6 kcal/mol .
Subcellular Localization
It has been used for the precise labeling and manipulation of biomolecules, suggesting that it may be localized to areas of the cell where these biomolecules are present .
準備方法
Synthetic Routes and Reaction Conditions: Cyclooct-4-enol can be synthesized through several methods. One common approach involves the reduction of 9-oxabicyclo[6.1.0]non-4-ene using lithium aluminum hydride (LiAlH4) in diethyl ether. The reaction is typically carried out at room temperature for several hours, followed by a workup involving the addition of water and sodium hydroxide to quench the reaction .
Industrial Production Methods: Industrial production of this compound often involves photochemical isomerization. This process uses UV light to convert cis-cyclooct-4-enol to its trans isomer in the presence of a sensitizer such as ethyl benzoate. The reaction is conducted in a two-phase system of cyclohexane and water, allowing continuous extraction of the product as a silver complex .
化学反応の分析
Types of Reactions: Cyclooct-4-enol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooct-4-enone.
Reduction: Reduction of cyclooct-4-enone back to this compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: Cyclooct-4-enone.
Reduction: this compound.
Substitution: Cyclooct-4-enyl chloride.
科学的研究の応用
Cyclooct-4-enol has a wide range of applications in scientific research:
類似化合物との比較
Cyclooct-4-enol can be compared with other strained ring compounds such as:
Cyclooctene: Similar in structure but lacks the hydroxyl group, making it less reactive in certain bioorthogonal reactions.
Cyclooctyne: Another strained ring compound used in click chemistry, but it requires copper catalysis for reactions.
Cyclooctadiene: Contains two double bonds, offering different reactivity patterns compared to this compound.
This compound is unique due to its hydroxyl group, which provides additional functionalization options and enhances its utility in various chemical and biological applications .
特性
IUPAC Name |
(4Z)-cyclooct-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDHOTYYDHPEN-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316411 | |
| Record name | 4-Cycloocten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-34-3, 85081-69-2 | |
| Record name | 4-Cycloocten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooct-4-en-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4277-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cycloocten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooct-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 85081-69-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(3-Chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3416571.png)

![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B3416583.png)




